Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C15H25N3O3 It is known for its unique structure, which includes a piperazine ring, an azetidine ring, and a tert-butyl ester group
Preparation Methods
The synthesis of tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved by reacting an appropriate azetidine precursor with acryloyl chloride under controlled conditions.
Introduction of the piperazine ring: The azetidine intermediate is then reacted with piperazine in the presence of a suitable base to form the desired piperazine derivative.
Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate to yield this compound.
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate: This compound lacks the prop-2-enoyl group, which may affect its reactivity and biological activity.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy-oxoethyl group instead of the prop-2-enoyl group, leading to different chemical and biological properties[][3].
Properties
IUPAC Name |
tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-5-13(19)18-10-12(11-18)16-6-8-17(9-7-16)14(20)21-15(2,3)4/h5,12H,1,6-11H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSFGZCTDMXYAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CN(C2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.